molecular formula C16H15NO B8573472 1-phenyl-1,3,4,5-tetrahydro-3(2H)-benzazepin-2-one

1-phenyl-1,3,4,5-tetrahydro-3(2H)-benzazepin-2-one

Cat. No. B8573472
M. Wt: 237.30 g/mol
InChI Key: MNYMLRZPVPLNGN-UHFFFAOYSA-N
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Patent
US05106844

Procedure details

A suspension of 31.4 mL of phenethylamine (0.25 mol) and 42.6 g of DL-mandelic acid (0.28 mol, 1.12 eq.) in 600 mL of xylenes was heated to reflux with a Dean-Stark water separator for 8 hr. The reaction was cooled, and the xylenes removed in vacuo. The resulting residue was partitioned between saturated NaHCO3 and CH2Cl2. The CH2Cl12 layer was dried (Na2SO4) and the solvents removed to yield a solid which was recrystallized from THF to yield, after drying, 56 g of hydroxyamide (88%) as a white, crystalline solid, mp 95°-96° (Lit 97°-98° ) To 350 g of PPA at 25° was added 30.7g of this solid (120 mmol) with mechanical stirring. The reaction was heated to 65° for 2 hr, then poured onto ice in a 4L beaker. The resulting suspension was stirred vigorously, the solids pulverized under H2O and filtered, washing well with H2O. Drying of the solid in vacuo and recrystallization from absolute EtOH provided 27 g of 1-phenyl-1,3,4,5-tetrahydro-3(2H)-benzazepin-2-one (95%) as a white solid, mp 189°-191° .
Quantity
31.4 mL
Type
reactant
Reaction Step One
Quantity
42.6 g
Type
reactant
Reaction Step One
[Compound]
Name
xylenes
Quantity
600 mL
Type
solvent
Reaction Step One
Quantity
56 g
Type
reactant
Reaction Step Two
[Compound]
Name
solid
Quantity
30.7 g
Type
reactant
Reaction Step Two
[Compound]
Name
4L
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH2:1]([NH2:9])[CH2:2][C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1.[C:10](O)(=O)[CH:11]([C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1)O.[OH:21][NH-]>O>[C:3]1([CH:2]2[C:14]3[CH:15]=[CH:16][CH:17]=[CH:18][C:13]=3[CH2:11][CH2:10][NH:9][C:1]2=[O:21])[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1

Inputs

Step One
Name
Quantity
31.4 mL
Type
reactant
Smiles
C(CC1=CC=CC=C1)N
Name
Quantity
42.6 g
Type
reactant
Smiles
C(C(O)C1=CC=CC=C1)(=O)O
Name
xylenes
Quantity
600 mL
Type
solvent
Smiles
Step Two
Name
Quantity
56 g
Type
reactant
Smiles
O[NH-]
Name
solid
Quantity
30.7 g
Type
reactant
Smiles
Step Three
Name
4L
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
The resulting suspension was stirred vigorously
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
The reaction was cooled
CUSTOM
Type
CUSTOM
Details
the xylenes removed in vacuo
CUSTOM
Type
CUSTOM
Details
The resulting residue was partitioned between saturated NaHCO3 and CH2Cl2
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The CH2Cl12 layer was dried (Na2SO4)
CUSTOM
Type
CUSTOM
Details
the solvents removed
CUSTOM
Type
CUSTOM
Details
to yield a solid which
CUSTOM
Type
CUSTOM
Details
was recrystallized from THF
CUSTOM
Type
CUSTOM
Details
to yield
CUSTOM
Type
CUSTOM
Details
after drying
TEMPERATURE
Type
TEMPERATURE
Details
The reaction was heated to 65° for 2 hr
Duration
2 h
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
washing well with H2O
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Drying of the solid in vacuo and recrystallization from absolute EtOH

Outcomes

Product
Details
Reaction Time
8 h
Name
Type
product
Smiles
C1(=CC=CC=C1)C1C(NCCC2=C1C=CC=C2)=O
Measurements
Type Value Analysis
AMOUNT: MASS 27 g
YIELD: PERCENTYIELD 95%
YIELD: CALCULATEDPERCENTYIELD 45.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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